molecular formula C19H21NO5 B6548881 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide CAS No. 1105227-28-8

2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide

Cat. No.: B6548881
CAS No.: 1105227-28-8
M. Wt: 343.4 g/mol
InChI Key: HMYBJZXYITWMQB-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide (AMPA) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the amino acid glutamate and has been used in studies on the effects of glutamate receptor agonists and antagonists on the central nervous system. AMPA is a versatile compound that has been used in a variety of research applications, including studies on neurotransmission, drug action, and synaptic plasticity.

Mechanism of Action

2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide acts as an agonist to the glutamate receptor. When this compound binds to the receptor, it activates the receptor, causing an influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of biochemical events, resulting in the release of neurotransmitters, such as glutamate, which can then bind to other receptors and activate other biochemical pathways.
Biochemical and Physiological Effects
The activation of the glutamate receptor by this compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as glutamate, dopamine, and serotonin. Additionally, it has been shown to increase the firing rate of neurons, resulting in enhanced cognitive functions, such as learning and memory. It has also been shown to have a neuroprotective effect, protecting neurons from damage.

Advantages and Limitations for Lab Experiments

The use of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide in laboratory experiments has several advantages. It is a relatively stable compound, making it easy to store and handle. Additionally, it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. It is a highly potent compound, and as such, it is important to use it with caution to avoid potential adverse effects. Additionally, it is important to be aware of the potential for drug interactions, as this compound can interact with other drugs, resulting in unpredictable results.

Future Directions

There are a number of potential future directions for the use of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide in scientific research. One potential direction is to investigate the effects of this compound on cellular processes, such as cell proliferation, differentiation, and apoptosis. Additionally, there is potential for the use of this compound in studies on the effects of drugs on the central nervous system, as well as in studies on the effects of drugs on synaptic plasticity and neurotransmission. Additionally, there is potential for the use of this compound in studies on the effects of drugs on learning and memory, as well as in studies on the effects of drugs on the immune system. Finally, there is potential for the use of this compound in studies on the effects of drugs on the cardiovascular system.

Synthesis Methods

2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide is synthesized through a two-step process. The first step involves the reaction of 4-acetyl-2-methoxyphenol with 2-phenoxyethyl acetate. This reaction yields the intermediate product, this compound. The second step involves the reaction of the intermediate product with a base, such as sodium hydroxide, to yield the final product, this compound.

Scientific Research Applications

2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has a wide range of applications in scientific research. It has been used in studies on the effects of glutamate receptor agonists and antagonists on the central nervous system. It has also been used to investigate the effects of drugs on synaptic plasticity and neurotransmission. Additionally, this compound has been used to study the effects of drugs on learning and memory.

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-14(21)15-8-9-17(18(12-15)23-2)25-13-19(22)20-10-11-24-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYBJZXYITWMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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